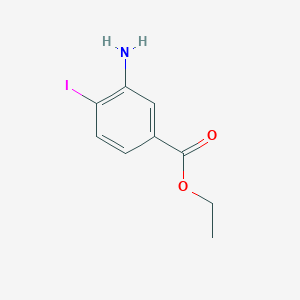

Ethyl 3-amino-4-iodobenzoate

Description

BenchChem offers high-quality Ethyl 3-amino-4-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-4-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-4-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJZQAQWVLGNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00732879 | |

| Record name | Ethyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261569-51-0 | |

| Record name | Ethyl 3-amino-4-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00732879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of ethyl 3-amino-4-iodobenzoate from ethyl 3-aminobenzoate

An In-depth Technical Guide to the Synthesis of Ethyl 3-amino-4-iodobenzoate from Ethyl 3-aminobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 3-amino-4-iodobenzoate, a valuable building block in pharmaceutical and materials science. The primary focus is on the direct electrophilic iodination of ethyl 3-aminobenzoate. This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that govern the reaction's success, regioselectivity, and yield. The content is structured to serve as a practical resource for researchers, chemists, and professionals in drug development, offering both theoretical insights and actionable laboratory procedures.

Introduction: The Significance of Iodinated Aromatics

Halogenated organic compounds, particularly aryl iodides, are pivotal intermediates in modern organic synthesis. The carbon-iodine bond, being the most labile among carbon-halogen bonds, serves as a versatile functional handle for a multitude of transformations, most notably in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1]

Ethyl 3-amino-4-iodobenzoate incorporates three key functional groups: an aromatic amine, an ethyl ester, and an iodine substituent. This trifunctional architecture makes it a highly sought-after precursor for complex molecular scaffolds. The strategic placement of the iodine atom ortho to the activating amino group and meta to the deactivating ester group is a synthetic challenge that requires precise control over reaction conditions. This guide elucidates a reliable method to achieve this transformation.

Synthetic Strategy and Mechanistic Insights

The conversion of ethyl 3-aminobenzoate to ethyl 3-amino-4-iodobenzoate is achieved via an electrophilic aromatic substitution (SEAr) reaction. The success of this synthesis hinges on understanding the electronic effects of the substituents on the benzene ring.

The Role of Directing Groups

The regiochemical outcome of the iodination is dictated by the two substituents already present on the aromatic ring:

-

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director.[2] Its lone pair of electrons on the nitrogen atom delocalizes into the benzene ring through resonance, significantly increasing the electron density at the ortho (C2, C4) and para (C6) positions. This heightened nucleophilicity makes these positions highly susceptible to attack by an electrophile.

-

Ethyl Ester Group (-COOEt): The ethyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophiles.

In this specific substrate, the activating influence of the amino group is dominant, directing the incoming electrophile (I⁺) to the positions ortho or para to it. Since the starting material is ethyl 3-amino benzoate, the C4 position is ortho to the amine, and the C2 position is also ortho. The C6 position is para. The target molecule, ethyl 3-amino-4-iodo benzoate, indicates that substitution occurs selectively at the C4 position. This high regioselectivity is a key feature of this reaction.

The Iodination Mechanism

The reaction proceeds through the classical SEAr mechanism. While molecular iodine (I₂) itself is a weak electrophile, it is sufficient for reaction with highly activated substrates like anilines.[1][3]

The key challenge in the iodination of anilines is to prevent the protonation of the amino group. The reaction generates hydrogen iodide (HI) as a byproduct. In the presence of this strong acid, the basic amino group would be protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, which would halt the desired reaction.[2]

To circumvent this, a weak base such as sodium bicarbonate (NaHCO₃) is added to the reaction mixture. Its primary role is to neutralize the HI as it is formed, maintaining a neutral to slightly alkaline pH and preserving the activating nature of the amino group.[4][5][6]

The overall workflow can be visualized as follows:

Sources

iodination of ethyl 3-aminobenzoate experimental procedure

An In-depth Technical Guide to the Iodination of Ethyl 3-Aminobenzoate

Abstract

This guide provides a comprehensive technical overview of the electrophilic iodination of ethyl 3-aminobenzoate, a key transformation for synthesizing halogenated aromatic compounds. These products serve as versatile intermediates in medicinal chemistry and materials science. We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and explore the critical parameters that govern the reaction's success. This document is intended for researchers, scientists, and drug development professionals seeking both a practical methodology and a deep understanding of the chemical principles involved.

Reaction Overview and Mechanism

The iodination of ethyl 3-aminobenzoate is a classic example of electrophilic aromatic substitution (SEAr). In this reaction, an iodine atom, acting as an electrophile, replaces a hydrogen atom on the aromatic ring. The regiochemical outcome is dictated by the electronic effects of the substituents already present on the benzene ring.

-

Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho and para positions (C2, C4, and C6) via resonance stabilization of the intermediate arenium ion.

-

Ethyl Ester Group (-COOEt): A moderately deactivating group that directs incoming electrophiles to the meta position (C5) and deactivates the ortho and para positions (C2, C4, C6).

The activating effect of the amino group is dominant. The reaction is therefore directed to the positions that are both activated by the -NH₂ group and not strongly deactivated by the -COOEt group. The most favorable positions are C2, C4, and C6. Steric hindrance from the adjacent ethyl ester group at C1 may influence the substitution pattern, often leading to a mixture of isomers, with substitution at C4 and C6 being prominent.

The general mechanism proceeds in two main steps, as illustrated below.[1]

-

Formation of the Sigma Complex: The π electrons of the aromatic ring attack the iodine electrophile (I⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the ring's aromaticity and yielding the final iodinated product.

Caption: Mechanism of Electrophilic Aromatic Iodination.

Experimental Protocol

This protocol details the iodination of ethyl 3-aminobenzoate using iodine monochloride (ICl), a potent and effective iodinating agent for activated aromatic systems.[2]

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 1.0 | 5.00 g |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | 50 mL |

| Iodine Monochloride (1.0 M in CH₂Cl₂) | ICl | 162.36 | 1.05 | 32.1 mL |

| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | - | (for workup) |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | (for workup) |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | (for extraction) |

| Brine (Saturated NaCl) | NaCl | 58.44 | - | (for washing) |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | (for drying) |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Addition funnel

-

Ice-water bath

-

Standard glassware for workup and extraction (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

Safety Precautions

-

Iodine Monochloride (ICl): Highly corrosive and toxic. Causes severe skin burns and eye damage.[3][4][5] Its vapors can irritate the respiratory system.[3] It reacts with water to produce toxic fumes.[6] Handle exclusively in a well-ventilated chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

-

Glacial Acetic Acid: Corrosive and causes skin and eye burns.[8] Use in a fume hood.

-

Iodine: Harmful if inhaled or in contact with skin.[9][10] Vapors can cause eye irritation.[9]

-

Ethyl Acetate: Flammable liquid. Keep away from ignition sources.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-aminobenzoate (5.00 g, 30.3 mmol) in glacial acetic acid (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Iodinating Agent: Transfer the iodine monochloride solution (32.1 mL of 1.0 M solution in CH₂Cl₂, 32.1 mmol, 1.05 eq) to an addition funnel. Add the ICl solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water. Quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the characteristic brown/purple color disappears.[11]

-

Work-up - Neutralization: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford the final product, primarily a mixture of ethyl 4-iodo-3-aminobenzoate and ethyl 6-iodo-3-aminobenzoate.

Workflow and Characterization

The overall experimental process follows a logical sequence from reaction to purification and analysis.

Caption: Experimental workflow for the iodination reaction.

Expected Product Characterization

The primary products are expected to be ethyl 4-iodo-3-aminobenzoate and ethyl 6-iodo-3-aminobenzoate. Characterization data for a related compound, ethyl 4-amino-3-iodobenzoate, is provided for reference.[12][13]

| Property | Expected Value |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol [12][13] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 82-84 °C (for ethyl 4-amino-3-iodobenzoate)[13] |

| ¹H NMR | Signals corresponding to aromatic, ethyl, and amine protons. |

| ¹³C NMR | Signals for aromatic carbons (some shifted downfield due to iodine), ester carbonyl, and ethyl group carbons. |

| Mass Spec (MS) | M⁺ peak at m/z ≈ 291 |

Discussion of Key Experimental Parameters

-

Choice of Iodinating Agent: Iodine (I₂) itself is the least reactive halogen for SEAr.[14] Reagents like N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are used because they provide a more electrophilic iodine source ("I⁺").[14] ICl is particularly effective for activated systems like anilines.[2] Using an oxidant like nitric acid with molecular iodine is another viable, cost-effective method.[15]

-

Solvent: Glacial acetic acid is a common solvent for halogenations as it is polar enough to dissolve the reactants but does not react with the iodinating agent.

-

Temperature Control: The initial dropwise addition is performed at 0-5 °C to control the exothermic reaction and minimize the formation of side products. Allowing the reaction to proceed at room temperature provides sufficient energy for the substitution to go to completion.

-

Work-up Chemistry: The use of sodium thiosulfate is a critical step to neutralize any remaining ICl or I₂, preventing unwanted further reactions and simplifying purification. The neutralization with sodium bicarbonate removes the acetic acid catalyst and is essential before extraction into an organic solvent.

Conclusion

The iodination of ethyl 3-aminobenzoate via electrophilic aromatic substitution is a robust and reliable method for producing valuable iodo-aromatic intermediates. By carefully selecting the iodinating agent and controlling reaction conditions, specifically temperature, a high yield of the desired products can be achieved. Proper safety precautions, particularly when handling corrosive reagents like iodine monochloride, are paramount to the successful and safe execution of this procedure. The resulting products can be readily purified and characterized using standard laboratory techniques.

References

-

New Jersey Department of Health. (1999). Hazard Summary: Iodine Monochloride. [Link]

-

Samrat Pharmachem Limited. Safety Data Sheet: Iodine Monochloride. [Link]

-

Loba Chemie. IODINE MONOCHLORIDE FOR SYNTHESIS. [Link]

-

Chemical Education Xchange. Iodination of Aniline. [Link]

-

PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. [Link]

- Barluenga, J., González, J. M., García-Martín, M. A., Campos, P. J., & Asensio, G. (2005). A Cheap and Efficient Method for Selective para-Iodination of Aniline Derivatives. Tetrahedron Letters, 46(42), 7279-7282.

-

University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. [Link]

-

Organic Chemistry Data. Iodination - Common Conditions. [Link]

- Radhakrishnamurti, P. S., & Janardhana, C. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant. Indian Journal of Chemistry, 26A, 323-326.

-

Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH. [Link]

- Radhakrishnamurti, P. S., & Janardhana, C. (1987). Electrophilic Aromatic Substitution Reactions: Part III -Iodination of Anilines with Iodine Monochloride in Presence & Absence of a Surfactant. Indian Journal of Chemistry, 26A, 323-326.

-

CLEAPSS Science. Student safety sheets 56 Iodine. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Iodine. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. samratpharmachem.com [samratpharmachem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. IODINE MONOCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. nj.gov [nj.gov]

- 8. fishersci.com [fishersci.com]

- 9. science.cleapss.org.uk [science.cleapss.org.uk]

- 10. nj.gov [nj.gov]

- 11. Workup [chem.rochester.edu]

- 12. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. Iodination - Common Conditions [commonorganicchemistry.com]

- 15. babafaridgroup.edu.in [babafaridgroup.edu.in]

An In-depth Technical Guide to Ethyl 3-amino-4-iodobenzoate: Properties, Synthesis, and Potential Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 3-amino-4-iodobenzoate, a halogenated aromatic amine of significant interest in synthetic organic chemistry and drug discovery. Due to a notable scarcity of publicly available experimental data for this specific isomer (CAS No. 1261569-51-0), this guide leverages data from its close structural analog, methyl 3-amino-4-iodobenzoate (CAS No. 412947-54-7), to infer and discuss its characteristics. The document outlines a plausible synthetic pathway, explores its chemical reactivity, and discusses its potential applications as a versatile building block in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers, highlighting both the known and the underexplored aspects of this compound's chemistry.

Introduction: The Significance of Halogenated Anthranilate Scaffolds

Halogenated anthranilate derivatives are a class of compounds that have garnered considerable attention in the field of medicinal chemistry. The presence of a halogen atom, in this case, iodine, on the aromatic ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form halogen bonds. The amino and ester functionalities provide reactive handles for further chemical modifications, making these compounds valuable scaffolds for the synthesis of more complex molecules with potential biological activity. Ethyl 3-amino-4-iodobenzoate, with its specific substitution pattern, presents a unique electronic and steric profile that can be exploited in the design of novel drug candidates.

Physicochemical Properties: An Analog-Based Assessment

Direct experimental data for ethyl 3-amino-4-iodobenzoate is limited. Therefore, the following properties are primarily based on data reported for the closely related methyl 3-amino-4-iodobenzoate, with adjustments and considerations for the ethyl ester group.

Table 1: Comparison of Physicochemical Properties

| Property | Methyl 3-amino-4-iodobenzoate | Ethyl 3-amino-4-iodobenzoate (Estimated) |

| CAS Number | 412947-54-7 | 1261569-51-0[1] |

| Molecular Formula | C₈H₈INO₂[2] | C₉H₁₀INO₂ |

| Molecular Weight | 277.06 g/mol [3] | 291.09 g/mol |

| Appearance | Pale-yellow to yellow to brown solid | Likely a pale yellow to brown solid |

| Melting Point | 130.0-140.0 °C[2] | Expected to be in a similar range, potentially slightly lower |

| Boiling Point | Not available | Not available |

| Solubility | Slightly soluble in water[4] | Expected to have low water solubility |

| Storage Temperature | Refrigerator | Recommended storage in a cool, dark place |

Expert Insight: The substitution of a methyl with an ethyl group is expected to slightly increase the molecular weight and may have a minor influence on the melting point. The overall solid-state appearance and solubility characteristics are anticipated to be comparable.

Synthesis and Chemical Reactivity

A plausible synthetic route to ethyl 3-amino-4-iodobenzoate can be extrapolated from the synthesis of its methyl analog. The key transformation involves the selective iodination of an ethyl 3-aminobenzoate precursor.

Proposed Synthetic Pathway

The synthesis of methyl 3-amino-4-iodobenzoate has been reported starting from methyl 4-iodobenzoate.[4] A similar strategy for the ethyl ester would likely be less direct due to the directing effects of the amino group. A more probable route for ethyl 3-amino-4-iodobenzoate would involve the direct iodination of ethyl 3-aminobenzoate.

Experimental Protocol: Conceptual Iodination of Ethyl 3-Aminobenzoate

-

Dissolution: Dissolve ethyl 3-aminobenzoate in a suitable solvent, such as ethanol or a mixture of water and ethanol.

-

Iodinating Agent: Introduce an iodinating agent. A common and effective method for the iodination of anilines is the use of iodine in the presence of a base (e.g., sodium bicarbonate) or an oxidizing agent (e.g., sodium hypochlorite).

-

Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating to facilitate the electrophilic aromatic substitution.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by quenching any excess iodine with a reducing agent like sodium thiosulfate. The product can then be extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Causality Behind Experimental Choices: The amino group is an activating, ortho-, para-director. Therefore, direct iodination of ethyl 3-aminobenzoate is expected to yield a mixture of products, with iodination occurring at the positions ortho and para to the amino group (positions 2, 4, and 6). To achieve selective iodination at the 4-position, careful control of reaction conditions, including the choice of iodinating agent and solvent, is crucial. The use of a milder iodinating agent or a protecting group strategy for the amine might be necessary to achieve the desired regioselectivity.

Caption: Proposed synthesis of ethyl 3-amino-4-iodobenzoate.

Chemical Reactivity

The chemical reactivity of ethyl 3-amino-4-iodobenzoate is dictated by its three primary functional groups: the aromatic amine, the ethyl ester, and the aryl iodide.

-

Aromatic Amine: The amino group can undergo a variety of reactions, including acylation, alkylation, diazotization followed by Sandmeyer-type reactions, and participation in the formation of heterocyclic rings.

-

Ethyl Ester: The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to an amide via aminolysis.

-

Aryl Iodide: The carbon-iodine bond is a key site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position, making it a powerful tool for molecular diversification in drug discovery.

Caption: Reactivity of ethyl 3-amino-4-iodobenzoate.

Potential Applications in Drug Development

While specific biological activities for ethyl 3-amino-4-iodobenzoate are not well-documented, its structural motifs are present in numerous biologically active molecules. As an important intermediate, it can be utilized in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[4]

Hypothetical Drug Discovery Workflow:

-

Scaffold Derivatization: Utilize the reactive handles of ethyl 3-amino-4-iodobenzoate to generate a library of diverse compounds. For example, the amino group can be acylated with various carboxylic acids, and the iodide can be subjected to a range of cross-coupling reactions.

-

Biological Screening: Screen the resulting compound library against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors.

-

Hit-to-Lead Optimization: For compounds that exhibit promising activity ("hits"), further structural modifications can be made to improve their potency, selectivity, and pharmacokinetic properties. The versatility of the ethyl 3-amino-4-iodobenzoate scaffold allows for systematic structure-activity relationship (SAR) studies.

Caption: Drug discovery workflow utilizing the title compound.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

Ethyl 3-amino-4-iodobenzoate represents a promising yet undercharacterized building block for synthetic and medicinal chemistry. While a comprehensive experimental profile is currently lacking, this technical guide has provided a detailed overview of its likely physical and chemical properties by drawing parallels with its methyl ester analog. The proposed synthetic strategies and discussion of its chemical reactivity are intended to provide a solid foundation for researchers looking to explore the potential of this versatile scaffold. Further investigation into the synthesis, characterization, and biological evaluation of ethyl 3-amino-4-iodobenzoate and its derivatives is highly encouraged and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Aaron Chemicals LLC. (n.d.). Safety Data Sheet: Ethyl 3-amino-4-iodobenzoate.

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. Methyl 3-amino-4-iodobenzoate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Methyl 4-amino-3-iodobenzoate | C8H8INO2 | CID 4104649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL 3-AMINO-4-IODOBENZOATE | 412947-54-7 [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-amino-4-iodobenzoate is an aromatic organic compound with potential applications as a building block in medicinal chemistry and materials science. Its structure, featuring an aminobenzoate scaffold substituted with a heavy iodine atom, makes it a valuable intermediate for introducing iodine into larger molecules, facilitating further cross-coupling reactions, and for use in radiographic imaging applications. This guide provides a comprehensive overview of the spectroscopic data for ethyl 3-amino-4-iodobenzoate, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information presented herein is intended to serve as a valuable resource for researchers working with this and structurally related compounds.

Synthesis and Purification

A reliable method for the synthesis of ethyl 3-amino-4-iodobenzoate can be adapted from the established procedure for its methyl ester analog. The synthesis involves a two-step process starting from ethyl 4-iodobenzoate: nitration followed by reduction.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-iodobenzoate

Step 1: Synthesis of Ethyl 4-iodo-3-nitrobenzoate

-

To a stirred solution of ethyl 4-iodobenzoate (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add concentrated nitric acid (1.1 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will result in the precipitation of the crude product.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to yield ethyl 4-iodo-3-nitrobenzoate as a solid.

Step 2: Synthesis of Ethyl 3-amino-4-iodobenzoate

-

Suspend ethyl 4-iodo-3-nitrobenzoate (1 equivalent) in a mixture of ethanol and water.

-

Add iron powder (5 equivalents) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron residues.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure ethyl 3-amino-4-iodobenzoate.

Spectroscopic Data and Interpretation

The following sections detail the predicted and expected spectroscopic data for ethyl 3-amino-4-iodobenzoate based on the analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of ethyl 3-amino-4-iodobenzoate is expected to show distinct signals for the aromatic protons and the ethyl ester group. The chemical shifts are influenced by the electronic effects of the amino, iodo, and ester functionalities.

-

Aromatic Protons: The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

-

The proton ortho to the amino group and meta to the ester group is expected to appear as a doublet.

-

The proton ortho to the iodine atom and meta to the amino group will likely be a doublet of doublets.

-

The proton ortho to the ester group and meta to the iodine atom will appear as a doublet.

-

-

Ethyl Group Protons: The ethyl ester will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for Ethyl 3-amino-4-iodobenzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (ethyl) | ~1.3-1.4 | Triplet |

| -CH₂- (ethyl) | ~4.2-4.4 | Quartet |

| Ar-H (ortho to NH₂) | ~6.8-7.0 | Doublet |

| Ar-H (ortho to I) | ~7.2-7.4 | Doublet of Doublets |

| Ar-H (ortho to CO₂Et) | ~7.8-8.0 | Doublet |

| -NH₂ | ~4.0-5.0 | Broad Singlet |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituent effects.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approximately 110-150 ppm). The carbon bearing the iodine atom will have a significantly lower chemical shift due to the heavy atom effect.

-

Ester Carbons: The carbonyl carbon of the ester group will appear downfield (around 165 ppm), while the methylene and methyl carbons of the ethyl group will be observed in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-amino-4-iodobenzoate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | ~14 |

| -C H₂- (ethyl) | ~60-61 |

| C -I | ~90-95 |

| Aromatic C -H | ~115-135 |

| Aromatic C -NH₂ | ~145-150 |

| Aromatic C -CO₂Et | ~130-135 |

| -C =O | ~165-167 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in ethyl 3-amino-4-iodobenzoate.

-

N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ester will be observed around 1700-1720 cm⁻¹.

-

C-N Stretching: The stretching vibration of the aromatic C-N bond is expected in the 1250-1350 cm⁻¹ region.

-

C-I Stretching: The C-I stretching vibration typically appears in the far-infrared region, around 500-600 cm⁻¹.

-

Aromatic C-H and C=C Stretching: These will be observed in their characteristic regions of the spectrum.

Table 3: Predicted IR Absorption Bands for Ethyl 3-amino-4-iodobenzoate

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3450-3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch | 1720-1700 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-N Stretch | 1350-1250 | Medium |

| C-O Stretch | 1300-1000 | Strong |

| C-I Stretch | 600-500 | Weak-Medium |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For ethyl 3-amino-4-iodobenzoate (C₉H₁₀INO₂), the expected molecular weight is approximately 291.09 g/mol .

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a prominent molecular ion peak at m/z 291.

-

Isotopic Pattern: Due to the presence of iodine (¹²⁷I, 100% natural abundance), no significant M+1 or M+2 peaks from isotopic contributions of the halogen are expected.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z 45), the entire ester group (-CO₂C₂H₅, m/z 73), and potentially the iodine atom (-I, m/z 127).

Table 4: Predicted Mass Spectrometry Data for Ethyl 3-amino-4-iodobenzoate

| m/z | Predicted Fragment |

| 291 | [M]⁺ |

| 246 | [M - OC₂H₅]⁺ |

| 218 | [M - CO₂C₂H₅]⁺ |

| 164 | [M - I]⁺ |

Experimental Workflow and Data Analysis

The comprehensive characterization of ethyl 3-amino-4-iodobenzoate involves a logical workflow to ensure the purity and structural integrity of the synthesized compound.

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic characterization of ethyl 3-amino-4-iodobenzoate.

Conclusion

This technical guide provides a detailed overview of the expected spectroscopic data for ethyl 3-amino-4-iodobenzoate. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data, in conjunction with the provided synthetic protocol, offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development. The accurate interpretation of this data is crucial for confirming the identity and purity of the compound, ensuring the reliability of subsequent research and applications.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST. Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

-

PubChem. Ethyl 4-amino-3-iodobenzoate. Retrieved from [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 3-Amino-4-Iodobenzoate

Introduction

Ethyl 3-amino-4-iodobenzoate is a substituted aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical agents. Its precise molecular structure, featuring an ethyl ester, an amino group, and an iodine atom on a benzene ring, creates a unique electronic environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can confirm the substitution pattern and verify the compound's identity.

This guide provides a detailed analysis and prediction of the ¹H and ¹³C NMR spectra of ethyl 3-amino-4-iodobenzoate. As experimental data for this specific isomer is not widely published, this document leverages established principles of NMR spectroscopy and data from analogous compounds to construct a reliable, predicted spectrum. This predictive approach is a critical skill in synthetic chemistry, allowing researchers to anticipate spectral outcomes and confirm the successful synthesis of target molecules.

Part 1: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of ethyl 3-amino-4-iodobenzoate is predicted to exhibit distinct signals for the aromatic protons, the amino protons, and the protons of the ethyl ester group. The substitution pattern (1,3,4-trisubstituted) results in a unique set of three protons on the aromatic ring, each with a characteristic chemical shift and splitting pattern.

The prediction of chemical shifts for aromatic protons begins with the standard value for benzene (~7.3 ppm) and is then adjusted based on the electronic effects of the substituents.[1]

-

-NH₂ (Amino) Group: A strongly electron-donating group that shields the ortho and para positions, shifting their signals upfield (to lower ppm).[2]

-

-I (Iodo) Group: An electronegative halogen that deshields through an inductive effect but also exhibits anisotropic effects. Its overall influence is less pronounced than that of the amino group.

-

-COOEt (Ethyl Ester) Group: An electron-withdrawing group that deshields the ortho and para positions, shifting their signals downfield (to higher ppm).[2]

Predicted ¹H NMR Data Summary

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~7.65 | Doublet (d) | Jortho ≈ 8.4 Hz | 1H |

| H-2 | ~7.30 | Doublet (d) | Jmeta ≈ 2.1 Hz | 1H |

| H-6 | ~6.95 | Doublet of Doublets (dd) | Jortho ≈ 8.4 Hz, Jmeta ≈ 2.1 Hz | 1H |

| -NH₂ | ~4.20 | Broad Singlet (br s) | - | 2H |

| -OCH₂CH₃ | ~4.35 | Quartet (q) | J ≈ 7.1 Hz | 2H |

| -OCH₂CH₃ | ~1.38 | Triplet (t) | J ≈ 7.1 Hz | 3H |

Detailed Signal Rationale

-

Aromatic Protons (H-2, H-5, H-6):

-

H-5: This proton is ortho to the iodine atom and meta to the electron-withdrawing ester group. It is also para to the strongly electron-donating amino group. The dominant effect is from the adjacent iodine and the deshielding ester group, placing it furthest downfield. It is split only by H-6 through ortho coupling, appearing as a doublet.

-

H-2: This proton is ortho to the deshielding ester group and meta to the shielding amino group. These competing effects place its chemical shift in an intermediate position. It is split only by H-6 through meta coupling, resulting in a doublet with a small coupling constant.

-

H-6: This proton is ortho to the strongly shielding amino group, which shifts it significantly upfield. It is coupled to both H-5 (ortho coupling, large J value) and H-2 (meta coupling, small J value), resulting in a doublet of doublets.

-

-

Amino Protons (-NH₂):

-

The protons of the primary amine will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can vary but is predicted to be around 4.20 ppm based on analogous aminobenzoates.

-

-

Ethyl Ester Protons (-OCH₂CH₃):

-

These protons give rise to a classic ethyl pattern. The methylene (-OCH₂) protons are adjacent to the deshielding ester oxygen, placing their signal at approximately 4.35 ppm. They are split by the three methyl protons into a quartet.[3]

-

The terminal methyl (-CH₃) protons are further from the electronegative oxygen and appear upfield around 1.38 ppm. They are split by the two methylene protons into a triplet.[3]

-

Part 2: Predicted ¹³C NMR Spectrum Analysis

In ¹³C NMR, the chemical shifts of the aromatic carbons are highly sensitive to the electronic properties of the substituents. Carbons directly attached to electron-withdrawing groups are shifted downfield, while those attached to electron-donating groups are shifted upfield. Aromatic carbons typically resonate in the 110-150 ppm range.[4][5]

Predicted ¹³C NMR Data Summary

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~166.0 |

| C-3 | ~148.5 |

| C-1 | ~133.5 |

| C-5 | ~131.0 |

| C-2 | ~122.5 |

| C-6 | ~115.0 |

| C-4 | ~90.0 |

| -OCH₂CH₃ | ~61.0 |

| -OCH₂CH₃ | ~14.5 |

Detailed Signal Rationale

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is significantly deshielded and is expected to appear at the lowest field, around 166.0 ppm, consistent with other benzoate esters.[5]

-

Aromatic Carbons (C-1 to C-6):

-

C-3 (-NH₂): This carbon is attached to the electron-donating amino group. While the nitrogen atom is electronegative, its resonance effect is dominant, leading to a downfield shift for the attached carbon, predicted around 148.5 ppm.

-

C-4 (-I): The carbon bearing the iodine atom experiences a strong upfield shift due to the "heavy atom effect," a phenomenon common with halogens like bromine and iodine. This is the most shielded of the aromatic carbons, predicted to be around 90.0 ppm.

-

C-1 (-COOEt): The quaternary carbon attached to the ester group is deshielded and predicted to be around 133.5 ppm.

-

C-5, C-2, C-6: The remaining protonated carbons are assigned based on the combined electronic effects. C-5 is deshielded by the adjacent iodine and the para ester group. C-2 is deshielded by the ortho ester group. C-6 is strongly shielded by the ortho amino group, placing it at the most upfield position among the CH carbons.

-

-

Ethyl Ester Carbons (-OCH₂CH₃):

-

The methylene carbon (-OCH₂) is attached to an oxygen atom and appears around 61.0 ppm.

-

The terminal methyl carbon (-CH₃) is a typical aliphatic carbon and is expected at the highest field, around 14.5 ppm.

-

Part 3: Molecular Structure and Key NMR Correlations

A visual representation of the molecule with atom numbering helps correlate the predicted NMR data with the chemical structure.

Sources

solubility of ethyl 3-amino-4-iodobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-amino-4-iodobenzoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences process development, formulation, and bioavailability. Ethyl 3-amino-4-iodobenzoate, a key building block in organic synthesis, presents a unique solubility profile governed by its distinct functional groups. This technical guide provides a comprehensive analysis of the molecular characteristics of ethyl 3-amino-4-iodobenzoate, explores the theoretical principles governing its solubility in various organic solvents, and furnishes a detailed experimental protocol for its empirical determination. This document is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this versatile intermediate.

Introduction: The Critical Role of Solubility

Ethyl 3-amino-4-iodobenzoate is a substituted aromatic compound of significant interest in the synthesis of complex organic molecules and pharmaceutical intermediates. Its utility in cross-coupling reactions and further functionalization makes it a valuable precursor. However, the efficiency of its use in synthesis, purification (e.g., crystallization), and formulation is fundamentally tied to its solubility in organic solvents. A thorough understanding of its solubility behavior allows scientists to make informed decisions regarding solvent selection for reactions, extractions, and final product formulation, thereby optimizing yield, purity, and performance.

This guide moves beyond a simple data sheet to provide a first-principles analysis of the factors dictating the solubility of ethyl 3-amino-4-iodobenzoate. We will dissect its molecular structure to predict its behavior and provide a robust framework for experimental validation.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is intrinsically linked to its molecular structure. The arrangement of functional groups in ethyl 3-amino-4-iodobenzoate creates a molecule with varied polar and nonpolar characteristics.

The key structural features are:

-

Aromatic Ring: A largely nonpolar, hydrophobic core.

-

Amino Group (-NH₂): A polar, primary amine capable of acting as a hydrogen bond donor. This group also imparts basic character to the molecule.

-

Iodo Group (-I): A large, polarizable halogen atom that contributes to molecular weight and can participate in halogen bonding, though its primary effect is often steric and electronic.

-

Ethyl Ester Group (-COOCH₂CH₃): A polar group with a carbonyl oxygen that can act as a hydrogen bond acceptor. The ethyl chain adds a degree of lipophilicity.

The interplay of these groups dictates the molecule's overall polarity and its capacity for specific intermolecular interactions with solvent molecules.

| Property | Value | Source |

| CAS Number | 1261569-51-0 | [1] |

| Molecular Formula | C₉H₁₀INO₂ | [1][2] |

| Molecular Weight | 291.09 g/mol | [2] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | [3] |

| Hydrogen Bond Acceptor Count | 3 (from -NH₂ and -COO-) | [3] |

| Topological Polar Surface Area | 52.3 Ų | [3] |

| XLogP3 (Predicted Lipophilicity) | 2.1 | [2][3] |

| Melting Point | 82.6-83.0 °C (for isomer 62875-84-7) | [3] |

Note: Some physical data, like melting point, is reported for the closely related isomer ethyl 4-amino-3-iodobenzoate (CAS 62875-84-7) and should be considered an approximation.

The XLogP3 value of 2.1 suggests a moderate degree of lipophilicity, indicating that while it has polar features, it will not be freely soluble in water but should exhibit appreciable solubility in many organic solvents.[2][3] The presence of both hydrogen bond donors and acceptors is a critical factor for its interaction with protic and other polar solvents.[3]

Theoretical Principles and Solubility Prediction

The foundational principle for predicting solubility is "like dissolves like."[4] This means that solutes dissolve best in solvents that have similar intermolecular forces. We can categorize solvents and predict the solubility of ethyl 3-amino-4-iodobenzoate accordingly.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While the aromatic ring and ethyl chain of the solute offer some nonpolar character, the polar amino and ester groups will limit solubility. Prediction: Low solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF): These solvents have dipole moments and can act as hydrogen bond acceptors but do not have acidic protons to donate. They are effective at solvating polar solutes. The carbonyl oxygen of the ester and the nitrogen of the amine in ethyl 3-amino-4-iodobenzoate can be effectively solvated. Prediction: Good to high solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. The -NH₂ group (donor) and the ester's carbonyl oxygen (acceptor) can engage in strong hydrogen bonding with these solvents. The general principle of "like dissolves like" suggests good solubility in polar solvents.[4][5] Prediction: Moderate to good solubility in alcohols. Low solubility in water due to the significant nonpolar scaffold.

The following diagram illustrates the potential intermolecular interactions between ethyl 3-amino-4-iodobenzoate and different solvent classes.

Predicted Solubility Profile Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Nonpolar | Hexane, Cyclohexane, Toluene | Poor | Van der Waals forces |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | Dipole-dipole interactions |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Excellent | Strong dipole-dipole, H-bond accepting |

| Polar Protic | Methanol, Ethanol | Good | Hydrogen bonding |

| Aqueous | Water | Very Poor | Dominated by hydrophobic effects |

Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The isothermal equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid compound in a solvent.[5]

Objective:

To determine the equilibrium solubility of ethyl 3-amino-4-iodobenzoate in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

Ethyl 3-amino-4-iodobenzoate (high purity)

-

Selected solvent(s) (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid ethyl 3-amino-4-iodobenzoate to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5] A preliminary kinetic study can determine the minimum time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC with a calibration curve) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).

The following workflow diagram illustrates this experimental process.

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature.[5] Therefore, it is critical to control and report the temperature at which solubility is measured. For recrystallization procedures, understanding the temperature-solubility curve is essential for maximizing yield.

-

pH: The basicity of the amino group means that in acidic solutions, it can be protonated to form a salt. This salt form is ionic and typically exhibits significantly higher solubility in polar solvents, especially water, compared to the free base.[7][8] This principle is fundamental in extraction and purification processes.

-

Solvent Purity: The presence of impurities, particularly water, in an organic solvent can alter its polarity and significantly impact the measured solubility. Always use high-purity, dry solvents for accurate determinations.

Conclusion

While specific experimental data for the solubility of ethyl 3-amino-4-iodobenzoate is not widely published, a robust understanding of its solubility profile can be derived from its molecular structure and fundamental chemical principles. It is predicted to have low solubility in nonpolar solvents and good to excellent solubility in polar aprotic and polar protic organic solvents. For drug development and process chemistry, the isothermal equilibrium method provides a reliable means to obtain the precise quantitative data needed for solvent selection, process optimization, and formulation design. The insights and protocols presented in this guide offer a comprehensive framework for researchers to effectively work with this important chemical intermediate.

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- ECHEMI. (n.d.).

- PubChem. (n.d.). Ethyl 4-amino-3-iodobenzoate.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University Website.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University Website.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage.

- ChemicalBook. (2025).

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses.

- BLD Pharm. (n.d.).

- Semantic Scholar. (n.d.). Solubility of alkyl benzoates. II.

- CymitQuimica. (n.d.).

- Sigma-Aldrich. (n.d.).

Sources

- 1. Ethyl 3-amino-4-iodobenzoate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 4-amino-3-iodobenzoate | C9H10INO2 | CID 459320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chem.ws [chem.ws]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

Introduction: The Strategic Importance of Ethyl 3-Amino-4-iodobenzoate

An In-depth Technical Guide to Alternative Synthetic Routes for Ethyl 3-Amino-4-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3-amino-4-iodobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring an amine, an iodide, and an ethyl ester on a benzene ring, makes it a versatile building block for the synthesis of complex molecules. The nucleophilic amino group, the ester functionality amenable to hydrolysis or amidation, and the iodine atom—a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)—provide multiple avenues for molecular elaboration. This guide offers a detailed exploration of the principal and alternative synthetic pathways to this valuable intermediate, providing field-proven insights into the causality behind experimental choices and self-validating protocols for practical application.

Route 1: The Nitration-Reduction Pathway from Ethyl 4-Iodobenzoate

This is arguably the most classical and reliable approach, leveraging a well-established sequence of electrophilic aromatic substitution followed by reduction. The strategy relies on the commercially available and relatively inexpensive starting material, ethyl 4-iodobenzoate.

Scientific Rationale & Mechanistic Insight

The synthesis begins with the nitration of ethyl 4-iodobenzoate. The iodine atom and the ethyl ester group are both deactivating towards electrophilic aromatic substitution and are ortho, para- and meta-directing, respectively. However, the directing effects are not in conflict. The position ortho to the iodine and meta to the ester is the C3 position. The iodine's deactivating effect is primarily inductive, while its lone pairs can participate in resonance, weakly activating the ortho and para positions. The ester group is a strong deactivator via both induction and resonance, strongly directing incoming electrophiles to the meta position. Consequently, nitration occurs selectively at the C3 position, yielding the key intermediate, ethyl 4-iodo-3-nitrobenzoate.

The subsequent step is the reduction of the nitro group to an amine. This transformation is one of the most fundamental and widely used reactions in organic synthesis. A variety of reagents can accomplish this, with the choice often depending on factors like scale, functional group tolerance, and cost. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or, more conveniently for lab-scale synthesis, metal-acid systems like tin(II) chloride (SnCl₂) or iron powder in acetic acid (Fe/AcOH). The latter is often preferred for its cost-effectiveness and milder conditions.[1]

Visualizing the Pathway

Caption: Workflow for the Nitration-Reduction synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-iodo-3-nitrobenzoate

-

To a stirred solution of concentrated sulfuric acid (50 mL) cooled to 0 °C in an ice bath, add ethyl 4-iodobenzoate (10.0 g, 36.2 mmol) portion-wise, ensuring the temperature remains below 10 °C.

-

Once the addition is complete and the solid has dissolved, add a pre-cooled mixture of concentrated nitric acid (3.5 mL, ~83 mmol) and concentrated sulfuric acid (3.5 mL) dropwise using an addition funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours.

-

Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

-

A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid under vacuum to yield ethyl 4-iodo-3-nitrobenzoate. The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of Ethyl 3-amino-4-iodobenzoate

-

In a round-bottom flask equipped with a reflux condenser, create a suspension of ethyl 4-iodo-3-nitrobenzoate (8.0 g, 24.9 mmol) and iron powder (7.0 g, 125 mmol) in a mixture of ethanol (80 mL) and glacial acetic acid (20 mL).[1]

-

Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may require initial cooling to control the rate of reflux.

-

Maintain the reflux for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Dilute the residue with ethyl acetate (100 mL) and neutralize carefully by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure ethyl 3-amino-4-iodobenzoate as a solid.

Route 2: Direct Electrophilic Iodination of Ethyl 3-Aminobenzoate

This approach is attractive due to its potential for being a more direct and atom-economical route, starting from the readily available ethyl 3-aminobenzoate.

Scientific Rationale & Mechanistic Insight

This synthesis relies on the principles of electrophilic aromatic substitution (EAS). The substrate, ethyl 3-aminobenzoate, possesses a powerful activating group (the amino group, -NH₂) and a deactivating group (the ethyl ester, -COOEt).

-

Directing Effects: The -NH₂ group is a strong ortho, para-director. The positions ortho to it are C2 and C4, and the position para is C6. The -COOEt group is a meta-director, directing to C5.

-

Regioselectivity: The activating -NH₂ group governs the regiochemical outcome. Iodination is expected to occur at one of the positions activated by the amine (C2, C4, C6). The target C4 position is ortho to the amine. Steric hindrance from the adjacent ester group might disfavor substitution at C2. The C4 position is electronically activated and sterically accessible, making it a likely site for substitution.

Various iodinating reagents can be employed, such as iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent like nitric acid or periodic acid. N-Iodosuccinimide (NIS) in a polar aprotic solvent like acetonitrile is also a common choice for mild iodination.

Visualizing the Pathway

Caption: Workflow for the Direct Electrophilic Iodination route.

Detailed Experimental Protocol

-

Dissolve ethyl 3-aminobenzoate (5.0 g, 30.3 mmol) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Add molecular iodine (I₂) (3.8 g, 15.1 mmol) to the solution.

-

In a separate beaker, dissolve periodic acid dihydrate (H₅IO₆) (1.7 g, 7.5 mmol) in a minimal amount of water and add it dropwise to the reaction mixture.

-

Heat the mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction's completion using TLC.

-

After cooling to room temperature, pour the mixture into a beaker containing a solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine (the dark color will disappear).

-

Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to obtain ethyl 3-amino-4-iodobenzoate.

Route 3: Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a powerful transformation that converts an aromatic primary amine into a variety of functional groups, including halides, via a diazonium salt intermediate.[2] This method offers an alternative way to introduce the iodine atom, often with high regioselectivity. A plausible route involves the diazotization of an aminobenzoate precursor followed by displacement with iodide.

Scientific Rationale & Mechanistic Insight

A logical application of the Sandmeyer reaction would start from ethyl 3,4-diaminobenzoate. However, a more practical and commonly employed strategy in multi-step synthesis is to use the Sandmeyer reaction to replace an amino group that has served its purpose as a directing group or is more accessible than the target position for direct halogenation.

In this context, we can adapt the logic from Route 1. We start with a different precursor, ethyl 4-aminobenzoate.

-

Nitration: Nitrate ethyl 4-aminobenzoate. The powerful activating and ortho, para-directing amino group will direct the nitro group to the C3 position. The amino group is typically protected as an acetamide first to prevent oxidation and control reactivity.

-

De-protection: Hydrolyze the acetamide to reveal the C4-amino group.

-

Sandmeyer Reaction: Convert the C4-amino group into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group (N₂) to install the iodine at the C4 position.

-

Reduction: The final step is the reduction of the C3-nitro group to the target amine, as described in Route 1.

Visualizing the Pathway

Caption: Multi-step synthesis involving a key Sandmeyer reaction.

Detailed Experimental Protocol (Key Step)

Sandmeyer Reaction: Conversion of Ethyl 4-amino-3-nitrobenzoate to Ethyl 4-iodo-3-nitrobenzoate

-

Suspend ethyl 4-amino-3-nitrobenzoate (5.0 g, 23.8 mmol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL). Cool the suspension to 0-5 °C in an ice-salt bath.

-

While stirring vigorously, add a solution of sodium nitrite (NaNO₂) (1.8 g, 26.2 mmol) in water (8 mL) dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve potassium iodide (KI) (7.9 g, 47.6 mmol) in water (20 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the mixture and extract with ethyl acetate or diethyl ether (3 x 40 mL).

-

Combine the organic layers, wash with sodium thiosulfate solution (to remove residual iodine), then with brine.

-

Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude ethyl 4-iodo-3-nitrobenzoate can be purified by chromatography and then reduced as described in Route 1.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the specific requirements of the project, including scale, cost, available starting materials, and safety considerations.

| Parameter | Route 1: Nitration-Reduction | Route 2: Direct Iodination | Route 3: Sandmeyer Pathway |

| Starting Material | Ethyl 4-iodobenzoate | Ethyl 3-aminobenzoate | Ethyl 4-aminobenzoate |

| Number of Steps | 2 | 1 | 4-5 |

| Overall Yield | Good to High | Moderate to Good | Moderate |

| Scalability | Excellent; well-established industrial processes. | Good; but may require optimization for regioselectivity on a large scale. | Moderate; handling diazonium salts on a large scale requires strict safety protocols. |

| Key Challenges | Handling of nitrating acids (corrosive). | Potential for isomeric impurities; requires careful control of reaction conditions. | Multiple steps; thermal instability of diazonium salts; use of protected intermediates. |

| Advantages | High regioselectivity, reliable, and uses a relatively cheap starting material. | Most direct route, high atom economy. | High regioselectivity, circumvents direct iodination issues. |

Conclusion and Expert Recommendation

For most laboratory and pilot-scale syntheses, Route 1 (Nitration-Reduction) represents the most robust and reliable pathway to ethyl 3-amino-4-iodobenzoate. Its high regioselectivity, predictable outcomes, and the wealth of literature precedent make it the preferred choice for ensuring a consistent supply of the target molecule.

Route 2 (Direct Iodination) is an elegant and concise alternative. It is highly appealing from a green chemistry perspective. However, it may require significant process development to optimize the reaction conditions and ensure high regioselectivity, potentially leading to challenging purification of isomeric byproducts.

Route 3 (Sandmeyer Pathway) , while longer, is a powerful demonstration of classical synthetic strategy. It is particularly useful if the required starting material for Route 1 is unavailable or prohibitively expensive, or if specific substitution patterns are needed that can only be achieved through this sequence. The primary drawback is the need to handle potentially unstable diazonium intermediates, which requires careful temperature control and safety precautions, especially at a larger scale.

Ultimately, the selection of the optimal synthetic route will be guided by a thorough evaluation of project-specific criteria, including cost, timeline, scale, and the synthetic chemist's expertise with the described transformations.

References

-

PubChem. Ethyl 4-amino-3-iodobenzoate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

ResearchGate. Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

-

Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Organic Syntheses. INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS: ETHYL 4-AMINOBENZOATE. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 3-Amino-4-iodobenzoate

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Its remarkable functional group tolerance, mild reaction conditions, and the use of generally stable and less toxic organoboron reagents make it a preferred method for the construction of carbon-carbon bonds.[2] This is especially true for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of biologically active molecules and functional materials.

This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction specifically tailored for ethyl 3-amino-4-iodobenzoate. This substrate is of particular interest as the resulting 3-amino-4-arylbenzoate core is a valuable scaffold in medicinal chemistry. The presence of both an electron-donating amino group ortho to the iodine and an electron-withdrawing ethyl ester group meta to it presents a unique electronic and steric environment. This necessitates a careful selection of reaction parameters to achieve high efficiency and yield. The protocols and insights presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful application of this pivotal reaction.

Understanding the Mechanism: A Symphony of Catalysis

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (ethyl 3-amino-4-iodobenzoate) to a low-valent palladium(0) species. This step, often rate-limiting, involves the insertion of the palladium into the carbon-iodine bond, resulting in a square planar palladium(II) complex. The high reactivity of the carbon-iodine bond makes aryl iodides excellent substrates for this reaction.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation with the palladium(II) complex. The choice of base is therefore critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination: In the final step, the two organic groups (the aryl group from ethyl 3-amino-4-iodobenzoate and the aryl group from the boronic acid) on the palladium(II) center are coupled and eliminated from the metal, forming the desired biaryl product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of ethyl 3-amino-4-iodobenzoate with a generic arylboronic acid. It is important to note that while these protocols are based on established procedures for structurally similar substrates, such as ethyl 4-iodobenzoate and 4-amino-3-bromobenzoic acid, optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific arylboronic acids to achieve optimal results.[4]

Protocol 1: General Procedure using a Buchwald-type Ligand

This protocol is adapted from a general procedure for the coupling of aryl iodides and is particularly effective for challenging substrates.[5]

Materials:

-

Ethyl 3-amino-4-iodobenzoate (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Degassed deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, oven-dried round-bottom flask, add ethyl 3-amino-4-iodobenzoate, the arylboronic acid, and potassium phosphate.

-

Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Catalyst and Ligand Addition: Under the inert atmosphere, add the Pd₂(dba)₃ and SPhos to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly shorten reaction times and is a valuable tool for rapid reaction optimization.[5]

Materials:

-

Ethyl 3-amino-4-iodobenzoate (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

XPhos Pd G2 (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (2-5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Ethanol

-

Degassed deionized water

-

Microwave reaction vial with a stir bar

Procedure:

-

Reaction Setup: In a microwave reaction vial, combine ethyl 3-amino-4-iodobenzoate, the arylboronic acid, and cesium carbonate.

-

Catalyst Addition: Add the XPhos Pd G2 precatalyst.

-

Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 3:1 ratio).

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120 °C for 15-30 minutes.

-

Workup and Purification: After cooling, work up the reaction as described in Protocol 1. Purify the product via column chromatography.

Data Presentation: Key Reaction Parameters

The choice of reaction components is critical for a successful Suzuki-Miyaura coupling. The following table summarizes key parameters and their rationale for the coupling of ethyl 3-amino-4-iodobenzoate.